beta-Amyloid Protein Precursor 770 (135-155)
Description
Role of APP Isoforms in Amyloidogenic Pathways
Amyloid precursor protein exists in three major isoforms—APP695, APP751, and APP770—generated through alternative splicing. APP695, the predominant neuronal isoform, lacks exon 7 and 8-encoded domains, while APP770 includes both the Kunitz protease inhibitor (exon 7) and OX-2 antigen (exon 8) domains. These structural differences influence tissue-specific expression and proteolytic processing. APP770 is highly expressed in vascular endothelial cells and platelets, where it undergoes cleavage by β-secretase (BACE1) and γ-secretase to release soluble APP770 (sAPP770) and Aβ peptides.
The amyloidogenic pathway of APP770 diverges from that of neuronal APP695. In endothelial cells, inflammatory cytokines such as TNF-α enhance β-secretase activity, increasing sAPP770 production. Platelet activation similarly triggers rapid sAPP770 release, correlating with biomarkers like soluble CD40 ligand (sCD40L). This isoform-specific processing underscores APP770’s role in vascular dysfunction and thrombotic events, which are comorbid with neurodegenerative diseases.
Table 1: Key Features of APP Isoforms
| Feature | APP695 | APP770 |
|---|---|---|
| Primary Expression | Neurons | Endothelial cells, platelets |
| Domains | Lacks exon 7 and 8 | Contains exon 7 (Kunitz) and 8 |
| Cleavage Products | sAPP695, Aβ40/42 | sAPP770, Aβ40/42 |
| Pathological Context | Neuronal plaque formation | Vascular amyloidosis, thrombosis |
Contextualizing APP770 Fragments Within Aβ Peptide Biology
The APP770 (135–155) fragment, with the sequence Phe-Leu-His-Gln-Glu-Arg-Met-Asp-Val-Cys-Glu-Thr-His-Leu-His-Trp-His-Thr-Val-Ala-Lys, harbors a high-affinity copper-binding site at residues His147, His151, and His153. Copper binding induces cysteine oxidation (Cys144) and intermolecular dimerization, facilitating the generation of reactive oxygen species (ROS) via Fenton chemistry. This redox activity may exacerbate oxidative stress in cerebrovascular endothelial cells, contributing to blood-brain barrier disruption and Aβ deposition in cerebral vessels.
Table 2: Biochemical Properties of APP770 (135–155)
| Property | Detail |
|---|---|
| Sequence | FLHQERMDVCETHLHWHTVAK |
| Molecular Weight | 2618.01 Da |
| CAS Number | 315229-44-8 |
| Copper-Binding Residues | His147, His151, His153 |
| Redox Activity | Generates hydroxyl radicals via Cu(I)/Cu(II) cycling |
In platelet-rich plasma, APP770 (135–155) is shed during activation, with elevated levels observed in acute coronary syndrome (ACS) patients. This fragment’s dual origin—from endothelial inflammation and platelet aggregation—positions it as a potential biomarker for vascular injury. Cerebrospinal fluid (CSF) predominantly contains neuronal sAPP695, whereas serum sAPP770 reflects systemic vascular and platelet activity, enabling discrimination between neurological and endothelial pathologies.
Properties
Molecular Formula |
C116H173N35O31S2 |
|---|---|
Molecular Weight |
2618.0 g/mol |
IUPAC Name |
6-amino-2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]hexanoic acid |
InChI |
InChI=1S/C116H173N35O31S2/c1-56(2)37-78(139-96(162)70(118)39-63-21-14-13-15-22-63)102(168)142-81(41-65-47-122-52-128-65)105(171)135-73(27-30-87(119)154)98(164)134-74(28-31-88(155)156)99(165)133-72(26-20-35-126-116(120)121)97(163)137-76(33-36-184-12)100(166)145-85(45-90(159)160)109(175)148-92(59(7)8)112(178)147-86(51-183)110(176)136-75(29-32-89(157)158)101(167)150-93(61(10)152)113(179)146-83(43-67-49-124-54-130-67)107(173)140-79(38-57(3)4)103(169)143-82(42-66-48-123-53-129-66)106(172)141-80(40-64-46-127-71-24-17-16-23-69(64)71)104(170)144-84(44-68-50-125-55-131-68)108(174)151-94(62(11)153)114(180)149-91(58(5)6)111(177)132-60(9)95(161)138-77(115(181)182)25-18-19-34-117/h13-17,21-24,46-50,52-62,70,72-86,91-94,127,152-153,183H,18-20,25-45,51,117-118H2,1-12H3,(H2,119,154)(H,122,128)(H,123,129)(H,124,130)(H,125,131)(H,132,177)(H,133,165)(H,134,164)(H,135,171)(H,136,176)(H,137,163)(H,138,161)(H,139,162)(H,140,173)(H,141,172)(H,142,168)(H,143,169)(H,144,170)(H,145,166)(H,146,179)(H,147,178)(H,148,175)(H,149,180)(H,150,167)(H,151,174)(H,155,156)(H,157,158)(H,159,160)(H,181,182)(H4,120,121,126) |
InChI Key |
OUZWHWVFXUODDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC=N1)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CNC=N6)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC7=CC=CC=C7)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Beta-Amyloid Protein Precursor 770 (135-155) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: The temporary protecting group (usually Fmoc) is removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing trifluoroacetic acid (TFA).
Industrial Production Methods: : Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity levels .
Chemical Reactions Analysis
Types of Reactions: : Beta-Amyloid Protein Precursor 770 (135-155) can undergo various chemical reactions, including:
Oxidation: This can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products
Oxidation: Methionine sulfoxide derivatives.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
β-Amyloid Protein Precursor 770 (135-155) is a peptide fragment of the amyloid precursor protein isoform APP 770 . APP 770 produces Aβ40/42 . These products are intended for research purposes only and are not for human use .
Scientific Research Applications
- Acute Coronary Syndrome Research β-Amyloid Protein Precursor 770 (135-155) has been identified as a peptide of amyloid precursor protein isoform (APP 770) . Studies suggest that soluble amyloid precursor protein 770 is released from inflamed endothelial cells and activated platelets, indicating its potential as a novel biomarker for acute coronary syndrome .
- Cerebral Hemostasis Research The amyloid β-protein precursor (AβPP) influences cerebral hemostasis . AβPP is recognized as the parent molecule of the Aβ peptide . Full-length AβPP is translated from primarily three alternatively spliced mRNAs resulting in polypeptides of 695, 751, and 770 amino acids, with the latter two containing an additional Kunitz-type serine proteinase inhibitor (KPI) domain . The KPI domain-containing 751 and 770 isoforms are abundant in the brain and are primarily expressed by glia cells, but are also expressed in a variety of non-neural tissues, most notably circulating blood platelets .
- Alzheimer's Disease Research Amyloid precursor protein (APP) is a membrane protein considered to play a main role in Alzheimer's Disease (AD) pathology . APP can undergo two main pathways: non-amyloidogenic and amyloidogenic . In the non-amyloidogenic pathway, APP is cleaved by α-secretase within the Aβ domain, precluding Aβ production . In the amyloidogenic pathway, two enzymatic cleavages of APP by BACE1 and γ-secretase are required to produce Aβ . BACE1 first cleaves APP at the Asp 1 site to generate sAPPβ and C99. Subsequently, γ-secretase cleaves C99 to release Aβ and CTFγ . Recent findings indicate that the site of γ-secretase cleavage is critical to the development of amyloid deposits . Aβ1–42 is much more . sAPPα stimulates the non-amyloidogenic pathway . The reintroduction of sAPPα into APP-depleted mouse models leads to the restoration of a normal phenotype, indicating the pivotal role of the sAPPα fragment in development . The first cleavage in the amyloidogenic pathway is performed by β-secretase, also known as β-site APP-cleaving enzyme-1 (BACE1) . The importance of BACE1 for the production of aberrant amyloid beta was demonstrated in several studies . Remarkably, experiments with mouse models for Alzheimer’s disease revealed the complete absence of amyloid beta when BACE1 was silenced .
Mechanism of Action
The mechanism of action of Beta-Amyloid Protein Precursor 770 (135-155) involves its cleavage by enzymes such as beta-secretase and gamma-secretase to produce amyloid-beta peptides. These peptides aggregate to form amyloid plaques, which disrupt neuronal function and contribute to the pathogenesis of Alzheimer’s disease. The molecular targets include neuronal receptors and pathways involved in synaptic function and plasticity .
Comparison with Similar Compounds
Structural and Functional Comparisons
APP Isoforms: APP695, APP751, and APP770
- APP695 : Predominantly expressed in neurons, lacks the Kunitz protease inhibitor (KPI) and OX-2 domains present in APP770. Associated with reduced neurite outgrowth compared to APP770 .
- APP751 : Contains the KPI domain but lacks OX-2. Implicated in protease inhibition and cell adhesion .
- APP770: Includes both KPI and OX-2 domains.
Amyloid-β Peptides (Aβ40 and Aβ42)
- Origin : Generated via β- and γ-secretase cleavage of APP. Aβ42 is more hydrophobic and aggregation-prone than Aβ40 .
- Pathology: Aβ42 is the primary component of senile plaques in AD.
Soluble APP Fragments (sAPPα and sAPPβ)
- sAPPα : Produced by α-secretase cleavage, neuroprotective, and promotes synaptic plasticity. Lacks the Aβ domain .
- sAPPβ: Generated by β-secretase cleavage, retains the Aβ sequence.
C-Terminal Fragments (C83 and C99)
- C83: Non-amyloidogenic, processed by α-secretase.
- C99 : Amyloidogenic precursor to Aβ. The APP770 (135–155) fragment is distinct, residing in the N-terminal region of APP .
Biochemical and Pathological Roles
Table 1: Key Features of APP770 (135–155) and Related Peptides
Post-Translational Modifications
- The APP770 (135–155) fragment undergoes O-glycosylation, which stabilizes its structure and may direct its trafficking to secretory pathways .
Genetic Mutations
- The Swedish mutation (KM595/596NL) in APP increases Aβ production 6–8-fold , whereas the V717F mutation generates longer Aβ peptides (e.g., Aβ43) that form flocculent aggregates distinct from sporadic AD plaques .
Mechanistic Insights
- This contrasts with non-glycosylated APP fragments, which are retained intracellularly.
- Enzymatic Processing : Insulin-degrading enzyme (IDE) regulates Aβ and APP intracellular domain (AICD) levels. IDE deficiency elevates Aβ and AICD, linking metabolic dysfunction to AD .
Biological Activity
Beta-Amyloid Protein Precursor 770 (135-155), a fragment derived from the larger amyloid precursor protein (APP), plays a critical role in the pathophysiology of Alzheimer's disease (AD). This peptide is involved in various biological activities, particularly in synaptic function, neurodegeneration, and amyloid plaque formation. Understanding its biological activity is essential for developing therapeutic strategies against AD.
Structure and Processing of APP
APP is a transmembrane protein that undergoes proteolytic cleavage by secretases to produce amyloid-beta (Aβ) peptides. The processing pathways include:
- Amyloidogenic Pathway : Involves cleavage by β-secretase (BACE1) and γ-secretase, leading to the formation of Aβ peptides.
- Non-Amyloidogenic Pathway : Cleavage by α-secretase prevents Aβ formation and produces soluble APPα.
The isoform APP770, from which the peptide 770 (135-155) is derived, contains a Kunitz-type protease inhibitor domain, influencing its biological functions and interactions with other proteins .
Synaptic Function
Beta-Amyloid Protein Precursor 770 (135-155) has been shown to impact synaptic morphology and function. Studies indicate that this peptide can induce significant changes in synaptosomal structure, including:
- Depletion of Synaptic Vesicles : Electron microscopy reveals a reduction in synaptic vesicle content upon exposure to Aβ .
- Altered Neurotransmitter Release : This fragment enhances the release of excitatory amino acids, suggesting a role in synaptic signaling .
Neurotoxicity and Excitotoxicity
The accumulation of Aβ peptides is linked to neurotoxic effects that contribute to neuronal death. The mechanisms include:
- Calcium Dysregulation : Aβ can disrupt calcium homeostasis, leading to excitotoxicity and neuronal apoptosis .
- Inflammatory Responses : The presence of Aβ triggers microglial activation and inflammation, exacerbating neurodegeneration .
Study on APP Processing
A study involving transgenic mice expressing human APP demonstrated that the overproduction of Aβ leads to cognitive deficits and synaptic loss. The research highlighted how different isoforms of APP influence Aβ levels and subsequent neurodegeneration .
Clinical Observations
Clinical studies have identified correlations between elevated levels of Aβ in cerebrospinal fluid and cognitive decline in AD patients. These findings suggest that monitoring Aβ levels could serve as a biomarker for disease progression .
Research Findings
Q & A
Q. How does APP770 (135-155) differ structurally and functionally from neuronal APP695 isoforms?
APP770 contains additional exons encoding Kunitz-type protease inhibitor (KPI) and OX-2 domains absent in APP695, which influence its interaction with extracellular proteases and cell adhesion . Experimental differentiation requires isoform-specific antibodies (e.g., anti-APP770 monoclonal antibodies) and mRNA splice variant analysis (RT-PCR targeting exon 7/8 junctions) . Brain endothelial cells predominantly express APP770, while neurons favor APP695, suggesting tissue-specific roles in Aβ production and vascular pathology .
Q. What methodologies are recommended for detecting APP770 (135-155) in biological samples?
- ELISA : Use sAPP770-specific assays with antibodies targeting the KPI domain (e.g., clone 6E10) to avoid cross-reactivity with APP695 .
- Western Blotting : Optimize protocols using SDS-PAGE under reducing conditions and validate with cell lysates from APP770-transfected CHO cells .
- Immunoprecipitation : Combine with mass spectrometry to confirm O-glycosylation modifications, critical for distinguishing endothelial-derived APP770 .
Q. What standard cellular models are used to study APP770 (135-155) processing?
Primary brain endothelial cells and activated platelets are preferred for studying Aβ40/42 generation, as they natively express APP770 . For neurite outgrowth assays, CHO cells transfected with APP770 are used to isolate isoform-specific effects . Include secretase inhibitors (e.g., β-secretase inhibitor IV) to map cleavage pathways .
Advanced Research Questions
Q. How does O-glycosylation of APP770 (135-155) modulate Aβ production and secretion?
O-glycosylation at Thr and Ser residues in the APP770 ectodomain enhances α-secretase cleavage, favoring non-amyloidogenic processing and soluble sAPP770 release . To study this:
Q. How can contradictory roles of APP770 in neurodegeneration and neurodevelopment be reconciled?
APP770 promotes neurite outgrowth via its mid-region ectodomain (residues 361–648) in developmental contexts , while its Aβ derivatives contribute to vascular amyloidosis in aging . Experimental strategies:
- Use conditional knockout models to silence APP770 post-developmentally.
- Conduct spatiotemporal Aβ profiling in co-cultures of endothelial cells and neurons .
Q. What validation steps are critical for establishing sAPP770 as a vascular dysfunction biomarker?
- Specificity : Confirm absence of neuronal sAPP695 in plasma via isoform-specific ELISA .
- Dynamic Range : Compare sAPP770 levels in acute coronary syndrome (ACS) patients versus controls, correlating with platelet activation markers (e.g., CD40L) .
- Preclinical Models : Use myocardial infarction rats to track sAPP770 release kinetics relative to cardiac enzymes .
Q. What challenges arise in modeling APP770 processing in vitro, and how are they addressed?
- Cellular Context : Endothelial cells secrete O-glycosylated Aβ, unlike neuronal cells. Use primary endothelial cultures with inflammatory cytokine priming (e.g., TNF-α) to mimic pathological Aβ hypersecretion .
- Aggregation Artifacts : Prevent Aβ aggregation in vitro by adding lipid bilayers or apolipoprotein E3 to CSF-derived samples .
Q. How does APP770 (135-155) interact with iron metabolism pathways in vascular cells?
APP770 stabilizes ferrous iron (Fe²⁺) in brain endothelial cells, exacerbating oxidative stress. Methodological approaches:
- Measure iron efflux using ⁵⁵Fe radiolabeling and ceruloplasmin/hepcidin modulation .
- Co-stain brain sections with anti-APP770 and iron-sensitive dyes (e.g., Prussian blue) .
Data Analysis & Contradiction Resolution
Q. How should researchers resolve discrepancies in Aβ levels reported from APP770 across studies?
Q. What statistical frameworks are recommended for analyzing APP770 (135-155) cleavage kinetics?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
